molecular formula C17H16N2O4S B5878758 Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate

Cat. No.: B5878758
M. Wt: 344.4 g/mol
InChI Key: KPZREPUEWNZSHW-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C16H15NO4. This compound is known for its unique structure, which includes a methoxybenzoyl group and a carbamothioylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with methyl anthranilate in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: A simpler ester with similar structural elements but lacking the carbamothioylamino group.

    Methyl 4-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)benzoate: A more complex derivative with additional functional groups.

Uniqueness

Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-12-9-7-11(8-10-12)15(20)19-17(24)18-14-6-4-3-5-13(14)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZREPUEWNZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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